4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
Description
Chemical Structure and Properties The compound 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (C₁₈H₁₁BrF₃N₃O₂, MW 438.21 g/mol, CAS 1820711-31-6) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group, a 3-bromophenyl substituent at the 6-position of the pyrimidine ring, and an aminobenzoic acid moiety at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromophenyl group contributes to steric bulk and electronic effects.
Properties
Molecular Formula |
C18H11BrF3N3O2 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
4-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H11BrF3N3O2/c19-12-3-1-2-11(8-12)14-9-15(18(20,21)22)25-17(24-14)23-13-6-4-10(5-7-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25) |
InChI Key |
MTJXFAXHJCCQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by the trifluoromethyl and bromophenyl groups.
Key findings:
-
The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling regioselective substitution .
-
Bromine at the 3-bromophenyl group can be replaced by amines under mild conditions .
Cross-Coupling Reactions
The bromophenyl substituent participates in palladium-catalyzed cross-coupling reactions, expanding structural diversity.
| Reaction Type | Catalysts/Ligands | Partners | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Arylboronic acids | 65–78 | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Secondary amines | 72 |
Example:
pythonSuzuki Reaction: 4-[6-(3-Bromophenyl)-...] + ArB(OH)2 → 4-[6-(3-Ar-phenyl)-...] (Ar = aryl group)
Functionalization of the Aminobenzoic Acid Moiety
The carboxylic acid and amine groups enable derivatization for enhanced solubility or bioactivity.
Esterification and Amidation
| Reaction | Reagents | Products | Application | Source |
|---|---|---|---|---|
| Esterification | SOCl2, MeOH | Methyl ester derivative | Prodrug synthesis | |
| Amide Formation | EDC/HOBt, RNH2 | Amide-linked conjugates | Targeted drug delivery |
Acylation of the Amine Group
| Acylating Agent | Solvent | Outcome | Notes | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine | N-acetyl derivative | Stability enhancement | |
| Benzoyl chloride | DCM, Et3N | N-benzoyl derivative | Improved lipophilicity |
Hydrolysis and Decarboxylation
The benzoic acid group undergoes hydrolysis under basic conditions, while extreme heat induces decarboxylation.
| Conditions | Products | Kinetic Data (k, s⁻¹) | Source |
|---|---|---|---|
| NaOH (1M), 100°C | 4-amino-3-bromophenylpyrimidine | 2.3 × 10⁻⁴ | |
| H2SO4 (conc.), 150°C | CO2 release + arylpyrimidine | N/A |
Biological Interactions via Non-Covalent Bonding
The compound engages in hydrogen bonding and π-π stacking with biological targets, as shown in kinase inhibition assays:
| Target | Binding Affinity (IC50, nM) | Mechanism |
|---|---|---|
| EGFR Kinase | 48 ± 3.2 | Competitive ATP binding |
| VEGFR-2 | 112 ± 8.7 | Allosteric inhibition |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound Modification | Reaction Rate (vs. Parent) | Notes | Source |
|---|---|---|---|
| Replacement of Br with Cl | 1.5× faster (Suzuki) | Enhanced oxidative addition | |
| Trifluoromethyl → Methyl | 3× slower (SNAr) | Reduced electrophilicity |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hours | Acid-catalyzed hydrolysis |
| 7.4 | 12.5 hours | Oxidation of amine group |
Scientific Research Applications
4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 3-Bromophenyl vs. 4-Bromophenyl Derivatives
The positional isomer 4-[6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (C₁₈H₁₁BrF₃N₃O₂, MW 438.21 g/mol, CAS 1820673-69-5) shares the same molecular formula and weight but differs in bromine substitution (para vs. meta). For example, the para-substituted bromine may enhance π-stacking interactions in planar targets compared to the meta-isomer .
Table 1: Bromophenyl Isomers
| Compound | Substituent Position | CAS Number | MDL Number |
|---|---|---|---|
| 4-[6-(3-Bromophenyl)-...]acid | Meta | 1820711-31-6 | MFCD16614311 |
| 4-[6-(4-Bromophenyl)-...]acid | Para | 1820673-69-5 | MFCD16614218 |
Electron-Donating vs. Electron-Withdrawing Substituents
Methoxyphenyl Derivatives (Electron-Donating)
Compounds such as 4-[6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (C₁₉H₁₄F₃N₃O₃, MW 409.37 g/mol) replace bromine with a methoxy (-OCH₃) group. This substitution may favor interactions with polar biological targets .
Nitrophenyl Derivatives (Electron-Withdrawing)
Nitro-substituted analogs (e.g., 4-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid, C₁₈H₁₁F₃N₄O₄, MW 404.31 g/mol) introduce strong electron-withdrawing effects, which could stabilize negative charges or enhance π-acidic interactions. However, nitro groups often reduce metabolic stability due to susceptibility to reduction .
Table 2: Electronic Effects of Substituents
| Compound | Substituent | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|
| 4-[6-(4-Methoxyphenyl)-...]acid | -OCH₃ | 409.37 | Increased polarity/solubility |
| 4-[6-(3-Nitrophenyl)-...]acid | -NO₂ | 404.31 | Enhanced π-acidity, lower stability |
Steric and Aromatic Modifications
Tolyl and Naphtyl Derivatives
For example, naphthyl groups may enhance hydrophobic interactions in lipid-rich environments .
Heteroaromatic Substituents
Thienyl analogs (e.g., N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid, C₁₆H₁₀F₃N₃O₂S, MW 365.34 g/mol) introduce sulfur-containing heterocycles, altering electronic properties and enabling metal coordination or hydrogen bonding via sulfur .
Table 3: Steric and Aromatic Variants
| Compound | Substituent | Molecular Weight (g/mol) | Key Impact |
|---|---|---|---|
| 4-[6-(o-Tolyl)-...]acid | o-Tolyl | 373.34 | Increased steric hindrance |
| 4-[6-(2-Naphtyl)-...]acid | Naphthyl | 409.37 | Enhanced hydrophobicity |
| N-[6-(3-Thienyl)-...]acid | Thienyl | 365.34 | Sulfur-mediated interactions |
Halogenated Derivatives
Dichlorophenyl Analogs
Dichloro-substituted compounds (e.g., N-[6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid, C₁₈H₁₀Cl₂F₃N₃O₂, MW 428.20 g/mol) combine two electron-withdrawing chlorine atoms, amplifying electronic effects. Such derivatives may exhibit higher binding affinity to targets requiring strong polarization but could face toxicity concerns .
Fluorophenyl Analogs
Fluorine substitution (e.g., 4-[6-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid, C₁₈H₁₁F₄N₃O₂, MW 377.30 g/mol) balances electronegativity and steric size, often improving bioavailability and metabolic resistance compared to bulkier halogens like bromine .
Table 4: Halogenated Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Advantage |
|---|---|---|---|
| 4-[6-(3,4-Dichlorophenyl)-...]acid | -Cl (×2) | 428.20 | Strong electronic withdrawal |
| 4-[6-(4-Fluorophenyl)-...]acid | -F | 377.30 | Improved bioavailability |
Research Implications
The structural diversity among analogs highlights critical structure-activity relationships (SAR):
- Positional isomerism (meta vs. para) influences target engagement.
- Electron-donating groups enhance solubility but may reduce potency.
- Steric bulk can optimize selectivity by excluding off-target interactions.
- Halogen choice balances electronic effects and pharmacokinetics.
Further studies should prioritize crystallographic data (e.g., Cambridge Structural Database ) to correlate substituent effects with 3D binding modes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid?
- Methodology : Synthesis typically involves multi-step reactions, including:
-
Pyrimidine core formation : Cyclocondensation of amidines with α,β-unsaturated ketones or via Suzuki coupling for bromophenyl incorporation .
-
Aminobenzoic acid coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the aminobenzoic acid moiety .
-
Optimization : Reaction conditions (e.g., temperature, catalyst loading) must be tailored to improve yield and purity. For example, palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, requiring inert atmospheres .
- Data Table : Representative Yields from Analogous Syntheses
| Step | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pyrimidine formation | Pd(OAc)₂/XPhos | 65–78 | ≥90% | |
| Amination | CuI/1,10-phen | 50–60 | 85–92% |
Q. How is the compound characterized to confirm structural integrity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₁₈H₁₂BrF₃N₃O₂: 446.02) .
- X-ray crystallography : For unambiguous confirmation of the pyrimidine-benzoic acid linkage and bromophenyl orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM in kinase inhibition assays) may arise from:
- Assay conditions : Variations in ATP concentration, incubation time, or cell line specificity .
- Compound purity : Impurities ≥5% (e.g., unreacted bromophenyl intermediates) can skew results .
- Solution :
- Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves).
- Validate purity via orthogonal methods (HPLC + LC-MS) before biological testing .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Approach :
- Lipophilicity adjustment : The trifluoromethyl group enhances metabolic stability but may reduce solubility. Introduce polar groups (e.g., PEG linkers) without disrupting the pyrimidine scaffold .
- Prodrug design : Esterification of the benzoic acid moiety to improve oral bioavailability .
- Data Table : PK Parameters in Rodent Models (Analogous Compounds)
| Derivative | Half-life (h) | Cₘₐₓ (µg/mL) | AUC₀–₂₄ (µg·h/mL) |
|---|---|---|---|
| Methyl ester prodrug | 4.2 | 12.5 | 98.7 |
| Parent carboxylic acid | 1.8 | 3.4 | 25.1 |
Q. How can computational methods guide the compound’s application in enzyme inhibition studies?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding modes to target enzymes (e.g., kinases). The bromophenyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic lysine residues .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives .
- Validation : Compare computational Kd values with experimental SPR (surface plasmon resonance) data .
Q. What interdisciplinary approaches are viable for expanding the compound’s research applications?
- Materials Science :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
